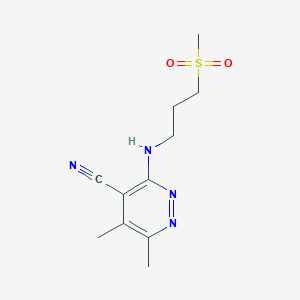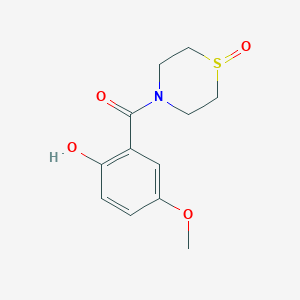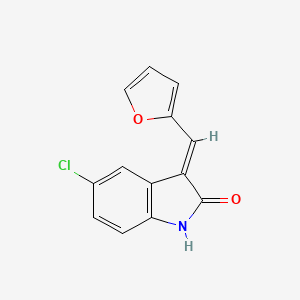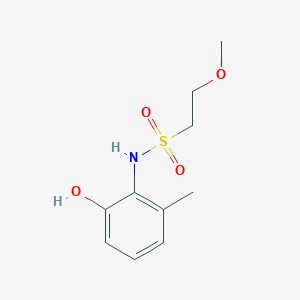![molecular formula C16H19NO3S B7588578 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid, also known as DT-13, is a novel compound that has attracted significant attention in the field of medicinal chemistry. DT-13 is a synthetic molecule that has shown promising results in various scientific studies due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid involves the modulation of various signaling pathways that are involved in cell growth and death. 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. It also inhibits the AKT pathway, which is a pro-survival pathway that is often overactive in cancer cells. By modulating these pathways, 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid induces cell death in cancer cells while sparing normal cells.
Biochemical and Physiological Effects
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which are molecules that can induce cell death. It also inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. In addition, 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has been shown to have anti-inflammatory properties, which can be beneficial in various diseases that are characterized by chronic inflammation.
实验室实验的优点和局限性
One of the main advantages of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid is its selectivity towards cancer cells. It has been shown to spare normal cells while inducing cell death in cancer cells. This selectivity is beneficial in reducing the side effects of chemotherapy. However, one of the limitations of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
未来方向
There are several future directions for 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid research. One of the areas of interest is the development of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the combination of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid with other anti-cancer drugs to enhance its efficacy. 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has also shown potential in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, and further research is needed to explore these applications. Finally, 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has shown promise in overcoming drug resistance in cancer cells, and future research should focus on this area.
Conclusion
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid is a novel compound that has shown promising results in various scientific studies due to its unique chemical structure and pharmacological properties. Its anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid in the treatment of various diseases.
合成方法
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 2,3-dihydroindene with acetic anhydride to produce 2-(2,3-dihydro-1H-inden-5-yl)acetic acid. This intermediate compound is then reacted with thioacetic acid to produce 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]thio]propionic acid. Finally, the carboxylic acid group of this compound is activated using carbonyldiimidazole, and the resulting compound is treated with ammonia to produce 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid.
科学研究应用
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant research areas is its anti-cancer properties. 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancer cells. It achieves this by inducing cell cycle arrest and apoptosis, which are the processes that regulate cell growth and death. 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells, which are the processes that allow cancer cells to spread to other parts of the body.
属性
IUPAC Name |
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-14(17-16(15(19)20)6-7-21-10-16)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8H,1-3,6-7,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNYSJUVBPXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC(=O)NC3(CCSC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)




![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)